1-(2H-1,3-Benzodioxol-5-yl)-4,4-dimethylpentan-3-one, also known as 4,4-dimethyl-3-(2H-1,3-benzodioxol-5-yl)pentan-2-one, is classified under the category of ketones and is characterized by the presence of a benzodioxole moiety. This compound is often studied for its potential applications in medicinal chemistry and organic synthesis due to its unique structural properties and biological activities. The compound can be sourced from various chemical suppliers, including BenchChem and other specialized chemical databases .
The synthesis of 1-(2H-1,3-Benzodioxol-5-yl)-4,4-dimethylpentan-3-one typically involves several key steps:
The molecular formula of 1-(2H-1,3-Benzodioxol-5-yl)-4,4-dimethylpentan-3-one is , with a molecular weight of approximately 220.27 g/mol. The structure features:
The InChI key for this compound is LQTZYVFBTXQHFE-UHFFFAOYSA-N, while its canonical SMILES representation is CC(C(=O)C(C)(C)C1=CC2=C(C=C1OCO2)O)C. These representations are essential for computational modeling and database searches .
1-(2H-1,3-Benzodioxol-5-yl)-4,4-dimethylpentan-3-one can undergo various chemical reactions:
Key physical and chemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 220.27 g/mol |
| Boiling Point | Not readily available |
| Melting Point | Not readily available |
| Solubility | Soluble in organic solvents like ethanol and dichloromethane |
These properties indicate that the compound has moderate volatility and solubility characteristics suitable for various applications in organic synthesis .
The applications of 1-(2H-1,3-Benzodioxol-5-yl)-4,4-dimethylpentan-3-one span several fields:
CAS No.: 10257-55-3
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 32157-29-2
CAS No.: 127886-77-5